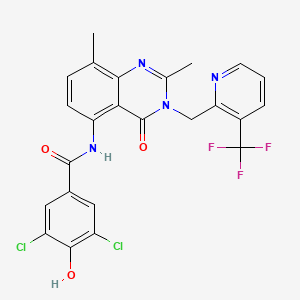
Hsd17B13-IN-66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-66 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the potency and selectivity of the inhibitor. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Scientific Research Applications
Hsd17B13-IN-66 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.
Medicine: Investigated as a potential therapeutic agent for treating NAFLD, NASH, and other liver-related conditions.
Industry: Utilized in the development of new drugs targeting HSD17B13 and related pathways .
Mechanism of Action
Hsd17B13-IN-66 exerts its effects by selectively inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids within liver cells. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby decreasing liver steatosis and inflammation. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective HSD17B13 inhibitor with similar therapeutic potential.
HSD17B11 Inhibitors: Compounds targeting HSD17B11, which shares a high degree of homology with HSD17B13.
Uniqueness
Hsd17B13-IN-66 is unique due to its high selectivity and potency towards HSD17B13 compared to other inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential in treating liver diseases .
Properties
Molecular Formula |
C24H17Cl2F3N4O3 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[3-(trifluoromethyl)pyridin-2-yl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H17Cl2F3N4O3/c1-11-5-6-17(32-22(35)13-8-15(25)21(34)16(26)9-13)19-20(11)31-12(2)33(23(19)36)10-18-14(24(27,28)29)4-3-7-30-18/h3-9,34H,10H2,1-2H3,(H,32,35) |
InChI Key |
CWRMWTMELMXQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=C(C=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


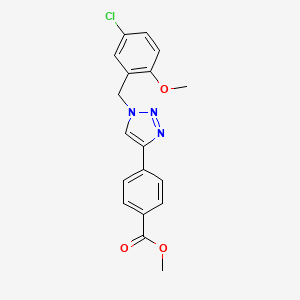
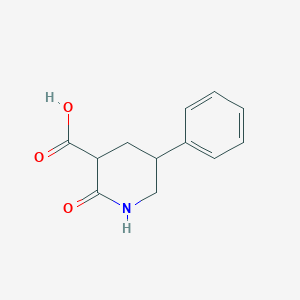
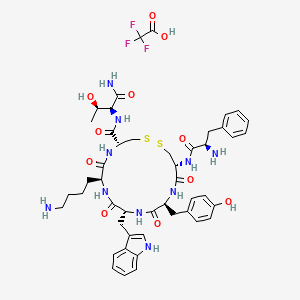
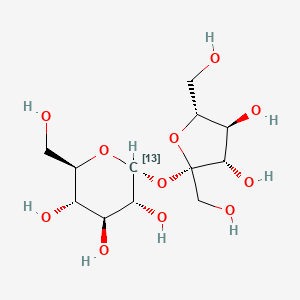
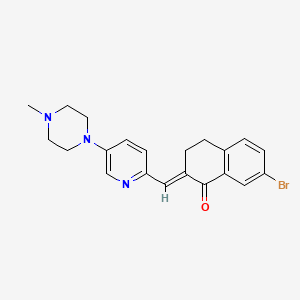
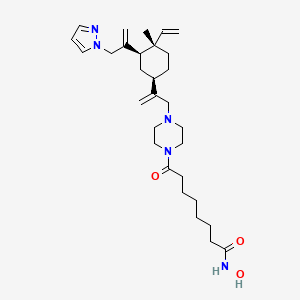
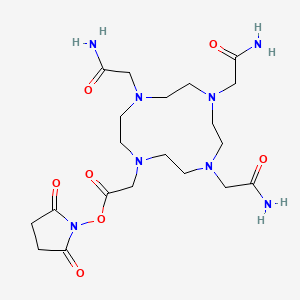


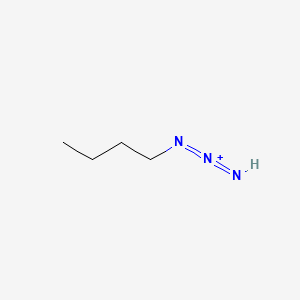
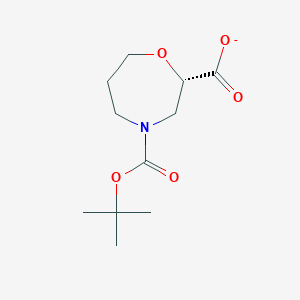
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)

